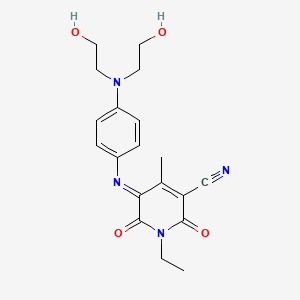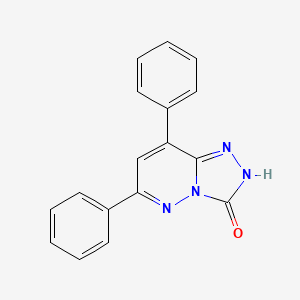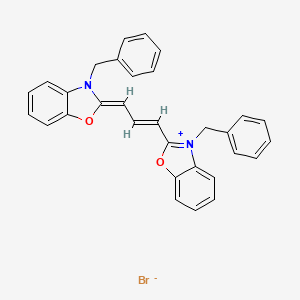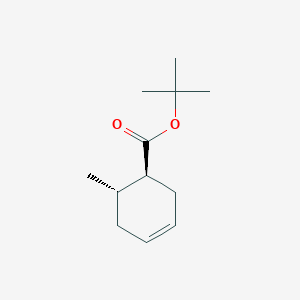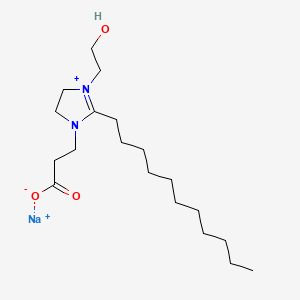
3-Deoxy-D-gluco-2-octulosonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Deoxy-D-gluco-2-octulosonic acid is a higher-carbon sugar commonly found in the lipopolysaccharides and capsular polysaccharides of bacteria. It plays a crucial role in the structural integrity of bacterial cell walls and is considered a potential target for the development of antibacterial vaccines and diagnostic tools .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-D-gluco-2-octulosonic acid typically involves the use of D-mannose as a starting material. The process includes several steps such as Witting reaction, deacetonation, hydrogenation, lactonisation, and isopropylidenation . Another method involves the indium-mediated allylation reaction, which allows for the synthesis of carbohydrate structures containing the 3-deoxy-2-ulose motif .
Industrial Production Methods: For large-scale production, a method has been developed to synthesize this compound and its derivatives efficiently. This involves the preparation of Kdo ethyl ester derivatives from D-mannose in three steps, with a total yield of 75-80% .
Chemical Reactions Analysis
Types of Reactions: 3-Deoxy-D-gluco-2-octulosonic acid undergoes various chemical reactions, including glycosylation, oxidation, and reduction. The glycosylation reactions are particularly significant due to the compound’s role in bacterial cell wall synthesis .
Common Reagents and Conditions: Common reagents used in these reactions include pyruvate enolate, which is added diastereoselectively to aldehydes using macrophomate synthase (MPS) as a catalyst . Other reagents include halides, thioglycosides, and N-phenyl trifluoroacetimidates .
Major Products: The major products formed from these reactions include various glycosides and oligosaccharides, which are essential components of bacterial lipopolysaccharides .
Scientific Research Applications
3-Deoxy-D-gluco-2-octulosonic acid has numerous applications in scientific research. It is used in the development of antibacterial vaccines and diagnostic tools due to its presence in bacterial cell walls . Additionally, it is involved in the synthesis of complex carbohydrates and oligosaccharides, which are crucial for various biological processes . The compound is also studied for its potential role in inhibiting bacterial growth by disrupting cell wall synthesis .
Mechanism of Action
The mechanism of action of 3-Deoxy-D-gluco-2-octulosonic acid involves its incorporation into bacterial lipopolysaccharides, where it ensures the connection between lipid A and the outer core and O-antigen . This connection is crucial for the structural integrity of the bacterial cell wall. Inhibiting the synthesis of this compound can disrupt the formation of lipopolysaccharides, leading to bacterial cell death .
Comparison with Similar Compounds
3-Deoxy-D-gluco-2-octulosonic acid is similar to other higher-carbon sugars such as 3-deoxy-D-glycero-D-galacto-nonulosonic acid and legionaminic acid . it is unique in its specific role in bacterial lipopolysaccharides and its potential as a target for antibacterial therapies.
List of Similar Compounds:- 3-Deoxy-D-glycero-D-galacto-nonulosonic acid
- Legionaminic acid
- N-acetylneuraminic acid
Properties
CAS No. |
29479-24-1 |
|---|---|
Molecular Formula |
C8H14O8 |
Molecular Weight |
238.19 g/mol |
IUPAC Name |
(4S,5R,6R,7R)-4,5,6,7,8-pentahydroxy-2-oxooctanoic acid |
InChI |
InChI=1S/C8H14O8/c9-2-5(12)7(14)6(13)3(10)1-4(11)8(15)16/h3,5-7,9-10,12-14H,1-2H2,(H,15,16)/t3-,5+,6+,7+/m0/s1 |
InChI Key |
KYQCXUMVJGMDNG-UISOVIGQSA-N |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)C(=O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


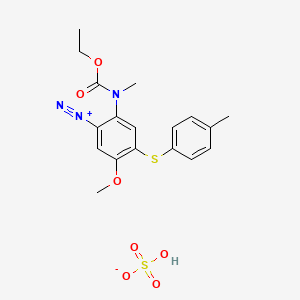
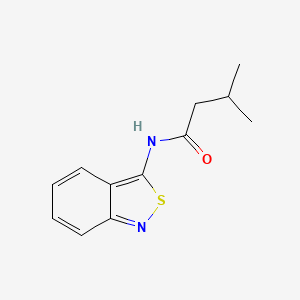

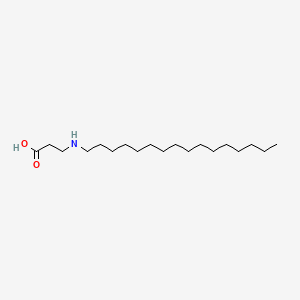
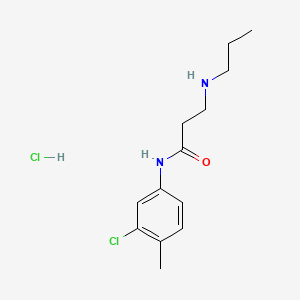
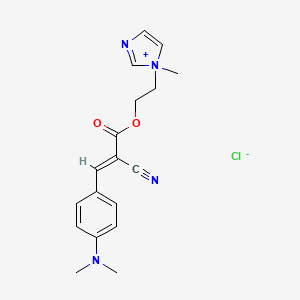
![4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-phenylbutan-1-one;(E)-but-2-enedioic acid](/img/structure/B12702899.png)
